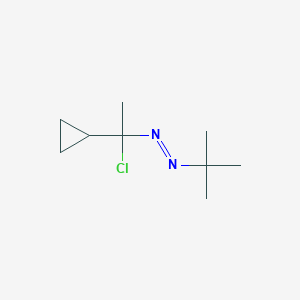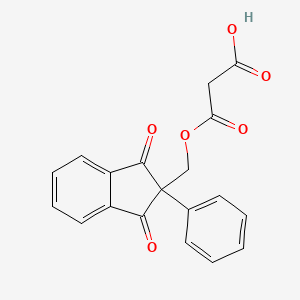![molecular formula C10H18O2 B14627335 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- CAS No. 57761-53-2](/img/structure/B14627335.png)
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring, containing an oxygen atom. This compound is notable for its chiral centers and is used in various chemical and pharmaceutical applications due to its structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- typically involves the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid. The process includes reacting the acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of common reagents and solvents ensures that the process can be carried out on a large scale with consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of chiral small molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts by inhibiting enzymes or receptors involved in disease pathways. For example, as an intermediate in the synthesis of edoxaban, it helps inhibit activated blood coagulation factor X, thereby preventing thrombotic diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a sulfur atom instead of an oxygen atom.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: This compound has a different ring structure but shares similar functional groups.
Uniqueness
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is unique due to its specific ring structure and chiral centers, which make it valuable in the synthesis of chiral molecules and pharmaceuticals. Its ability to undergo various chemical reactions and serve as a versatile intermediate further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
57761-53-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(1S,4S,5S)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,11)8(6-7)12-9/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI-Schlüssel |
GFVNUAIJEZSBOG-NRPADANISA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2C[C@@H]1OC2(C)C)O |
Kanonische SMILES |
CC1(C2CCC(C(C2)O1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


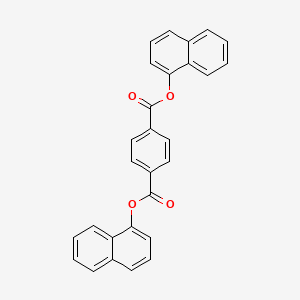
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
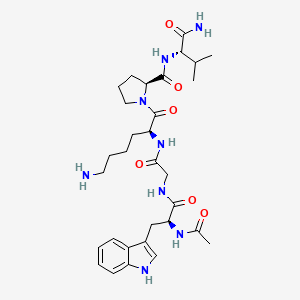




![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
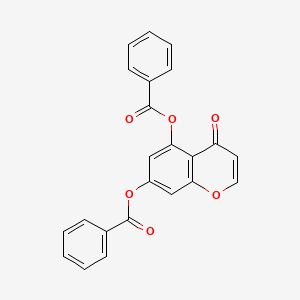
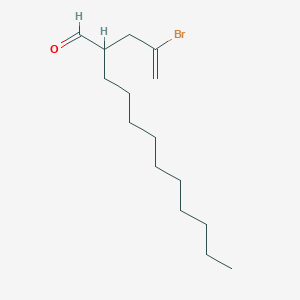
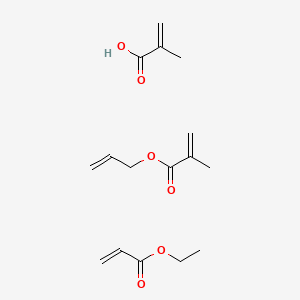
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
